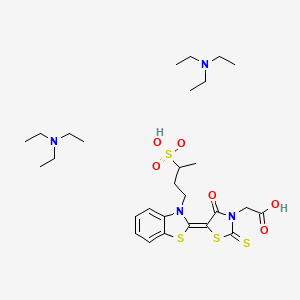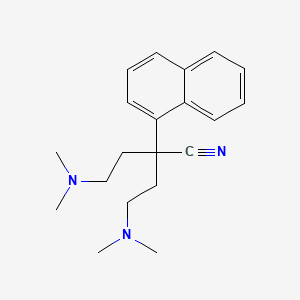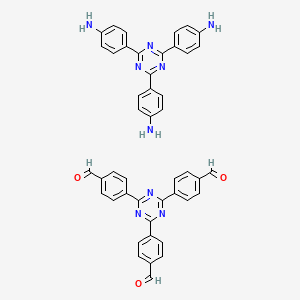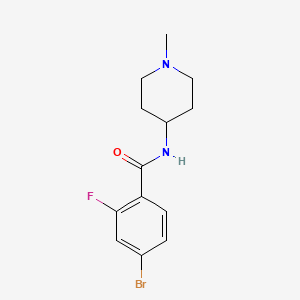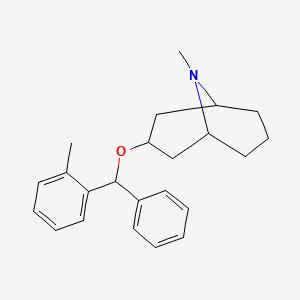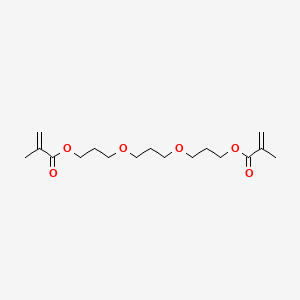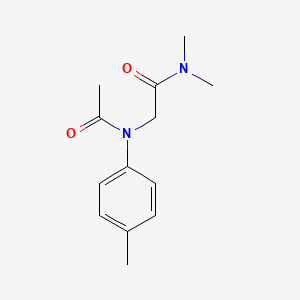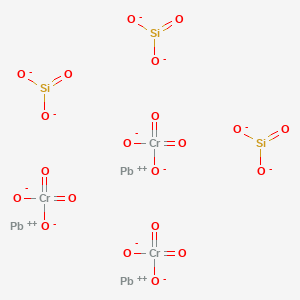
Trilead chromate silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trilead chromate silicate is a chemical compound with the molecular formula CrH2O8PbSi-6. It is known for its applications in various industries, particularly in pigments, ceramics, and glass manufacturing. The compound is recognized for its vibrant yellow color, which makes it a valuable pigment in different applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trilead chromate silicate can be synthesized through a reaction involving lead(II) nitrate, potassium chromate, and sodium silicate. The reaction typically occurs in an aqueous medium, where the reactants are mixed and heated to facilitate the formation of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of the raw materials in reactors. The process includes steps such as filtration, drying, and calcination to purify and stabilize the compound. The final product is then ground into a fine powder for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Trilead chromate silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different lead and chromium oxides.
Reduction: It can be reduced to lower oxidation states of lead and chromium.
Substitution: The silicate component can be substituted with other silicate or non-silicate groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically require acidic or basic conditions to facilitate the exchange of silicate groups
Major Products Formed:
Oxidation: Lead(IV) oxide and chromium(VI) oxide.
Reduction: Lead(II) oxide and chromium(III) oxide.
Substitution: Various lead silicates and chromates depending on the substituent used
Applications De Recherche Scientifique
Trilead chromate silicate has a wide range of applications in scientific research:
Chemistry: Used as a pigment in the synthesis of colored compounds and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Widely used in the production of ceramics, glass, and pigments due to its vibrant color and stability .
Mécanisme D'action
The mechanism of action of trilead chromate silicate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets cellular components such as proteins and DNA, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound can induce the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular structures.
Comparaison Avec Des Composés Similaires
Lead Chromate: Similar in composition but lacks the silicate component.
Lead Silicate: Contains lead and silicate but lacks the chromate component.
Chromium Silicate: Contains chromium and silicate but lacks the lead component
Uniqueness: Trilead chromate silicate is unique due to its combination of lead, chromium, and silicate components, which impart distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other similar compounds .
Propriétés
Numéro CAS |
69011-07-0 |
|---|---|
Formule moléculaire |
Cr3O21Pb3Si3-6 |
Poids moléculaire |
1.20e+03 g/mol |
Nom IUPAC |
dioxido(dioxo)chromium;dioxido(oxo)silane;lead(2+) |
InChI |
InChI=1S/3Cr.3O3Si.12O.3Pb/c;;;3*1-4(2)3;;;;;;;;;;;;;;;/q;;;3*-2;;;;;;;6*-1;3*+2 |
Clé InChI |
MFFYMVLFABEPKP-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

